molecular formula C17H15N3O2 B11454412 4-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

4-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B11454412
M. Wt: 293.32 g/mol
InChI Key: BWANGHJRZXFGDF-UHFFFAOYSA-N
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Description

4-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: is a chemical compound with an intriguing structure. Let’s break it down:

  • The core structure consists of a pyrido[1,2-a]pyrimidine scaffold, which is a fused heterocyclic system.
  • The compound bears a benzamide functional group, which is attached to the pyrido[1,2-a]pyrimidine ring.
  • The methyl groups at positions 4 and 8 add further complexity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. Here’s one possible approach:

    Condensation Reaction:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, especially at the pyrimidine ring.

    Reduction: Reduction of the carbonyl group (4-oxo) could yield a corresponding alcohol.

    Substitution: Substitution reactions at the benzamide nitrogen or other positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products::
  • Oxidation: 4-methyl-N-(8-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide.
  • Reduction: 4-methyl-N-(8-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (alcohol form).

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit antiviral or other pharmacological properties.

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to the pyrimidine ring.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrimidine derivatives. Its uniqueness lies in the combination of the pyrido[1,2-a]pyrimidine core and the benzamide moiety.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-methyl-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H15N3O2/c1-11-3-5-13(6-4-11)16(21)19-14-10-18-15-9-12(2)7-8-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)

InChI Key

BWANGHJRZXFGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3C=C(C=CN3C2=O)C

Origin of Product

United States

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